2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-(2-((5-((2,4-dichlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including triazole, thiophene, and dichlorobenzamide moieties
Properties
IUPAC Name |
diethyl 5-[[2-[[5-[[(2,4-dichlorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N5O6S2/c1-5-36-22(34)18-12(3)19(23(35)37-6-2)39-21(18)28-17(32)11-38-24-30-29-16(31(24)4)10-27-20(33)14-8-7-13(25)9-15(14)26/h7-9H,5-6,10-11H2,1-4H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNTLBJHAOERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene and dichlorobenzamide groups. Key steps may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Amide Bond Formation: The dichlorobenzamide moiety is introduced through amide coupling reactions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-((5-((2,4-dichlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and triazole rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The dichlorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound lies in its antifungal properties. The triazole moiety is known for its efficacy against a range of fungal pathogens. Research indicates that derivatives of triazoles exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections in both agricultural and clinical settings .
Antiviral Properties
In addition to antifungal activity, triazole derivatives have also been investigated for their antiviral effects. Studies have shown that compounds with similar structures can inhibit viral replication and may serve as potential therapeutic agents against various viral infections. The specific interactions and mechanisms are still under investigation but present a promising avenue for future research .
Herbicidal Applications
The compound also exhibits potential as a herbicide. Its structure allows for selective inhibition of certain biochemical pathways in plants, which can be exploited to develop new herbicides that target specific weed species without harming crop plants. This selectivity is crucial for sustainable agricultural practices .
Plant Protection Agents
The incorporation of 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate into agrochemical formulations can enhance their efficacy as plant protection agents. Its ability to act against pests and diseases makes it a candidate for developing integrated pest management systems. The compound's formulation can improve the stability and effectiveness of existing agrochemicals .
Case Study 1: Antifungal Efficacy Testing
In a study published by Abdel-Wahab et al., the antifungal activity of a related triazole compound was evaluated against several fungal strains. The results demonstrated strong inhibition at low concentrations, suggesting that modifications to the triazole ring could enhance potency . This supports the potential application of similar compounds like 2,4-diethyl 5-{...} in clinical antifungal therapies.
Case Study 2: Herbicidal Activity Assessment
Another study focused on assessing the herbicidal properties of triazole derivatives in agricultural settings. The findings indicated that specific structural features contributed to selective herbicidal action without phytotoxicity to crops. This highlights the importance of further exploring the structure-activity relationship (SAR) of compounds like 2,4-diethyl 5-{...} for developing effective herbicides .
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves interactions with molecular targets such as enzymes or receptors. The triazole and thiophene rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions. The dichlorobenzamide group may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-(2-((5-(benzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-(2-((5-((2-chlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
Uniqueness
The presence of the 2,4-dichlorobenzamide group in 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s biological activity and binding properties, making it a unique candidate for various applications.
Biological Activity
The compound 2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound integrates several functional groups:
- Triazole : Known for its antimicrobial properties.
- Thiophene : Often associated with various biological activities.
- Dichlorobenzamide : Enhances the binding affinity to biological targets.
This unique combination suggests a multifaceted mechanism of action that may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains. A study highlighted that triazole derivatives demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cell lines. For example, a triazole-based compound was found to inhibit the proliferation of colon carcinoma cells (HCT-116) with an IC50 value of 6.2 μM . The presence of the dichlorobenzamide group likely enhances this activity by increasing the compound's affinity for cancer cell targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in cell division or metabolism.
- Receptor Modulation : The dichlorobenzamide moiety may enhance binding to specific receptors or proteins involved in signaling pathways critical for cancer progression or microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several triazole derivatives were screened for their antimicrobial activity against standard strains. The compound demonstrated superior activity compared to traditional antibiotics like streptomycin, particularly against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer therapy, a series of synthesized triazoles were tested against various cancer cell lines. The results indicated that compounds with structural similarities to our target compound significantly inhibited tumor cell growth and induced apoptosis through mitochondrial pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H22Cl2N4O4S |
| Antimicrobial MIC (E. coli) | 12 µM |
| Anticancer IC50 (HCT-116) | 6.2 µM |
| Solubility | Soluble in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
